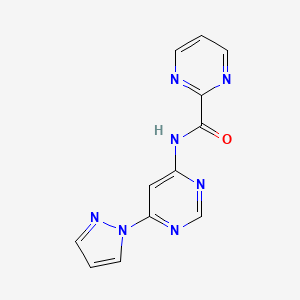

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring fused to a pyrimidine scaffold, which is known to exhibit diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

Construction of the Pyrimidine Scaffold: The pyrimidine ring is often constructed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide can undergo nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Amines, thiols, under mild heating or in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the pyrimidine ring.

Substitution: Substituted carboxamide derivatives.

科学的研究の応用

Inhibitors of Enzymatic Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide has been studied for its role as an inhibitor in various enzymatic pathways. For instance, it has been linked to the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial in lipid metabolism and signaling pathways. Structure–activity relationship (SAR) studies have demonstrated that modifications to the compound can significantly enhance its inhibitory potency .

Anticancer Potential

The compound falls within a class of pyrazolo[1,5-a]pyrimidines known for their anticancer properties. Research indicates that derivatives of this scaffold exhibit selective inhibition of cancer cell proliferation, making them promising candidates for further development as anticancer agents . The unique structural features of this compound facilitate interactions with specific molecular targets involved in tumor growth and metastasis.

Diabetes Treatment

Recent studies have highlighted compounds structurally related to this compound, such as TTP-399, which act as selective inhibitors of glucose-6-phosphatase. This inhibition plays a vital role in glucose metabolism and homeostasis, positioning these compounds as potential oral therapies for type 2 diabetes mellitus . The ability to regulate blood glucose levels without inducing hypoglycemia is particularly advantageous in diabetic treatment strategies.

Table 1: Summary of Key Findings on this compound

作用機序

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle from the G1 to the S phase .

類似化合物との比較

Similar Compounds

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potent CDK2 inhibitory activity.

Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of various kinase inhibitors.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity against different cancer cell lines.

Uniqueness

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide stands out due to its dual pyrazole-pyrimidine structure, which provides a unique binding affinity and specificity towards CDKs. This dual structure enhances its potential as a therapeutic agent compared to other similar compounds .

生物活性

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in various biological contexts. This article explores its biological activities, including herbicidal properties, anti-inflammatory effects, and anticancer potential, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a pyrimidine core substituted with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

1. Herbicidal Activity

Recent studies have evaluated the herbicidal potential of related pyrazolylpyrimidine derivatives. A notable study synthesized and tested a series of compounds, revealing that certain derivatives exhibited strong herbicidal activity against Pennisetum alopecuroides. The most potent compound showed an IC50 value of 1.90 mg/L, indicating effective root growth inhibition .

| Compound | IC50 (mg/L) | Effect |

|---|---|---|

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | 1.90 | Strong root growth inhibition |

| 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | 3.14 | Highest chlorophyll inhibition |

The structure-activity relationship (SAR) analysis suggested that specific substitutions at the 6-position of the pyrimidine ring significantly influenced herbicidal efficacy, with alkynyloxy groups enhancing activity compared to other functional groups .

2. Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted various compounds that selectively inhibit cyclooxygenase enzymes (COX), crucial in inflammatory processes. For instance, certain pyrazole derivatives demonstrated significant COX-2 selectivity and exhibited minimal gastrointestinal toxicity in animal models .

| Compound | COX-2 Selectivity Index | ED50 (mg/kg) |

|---|---|---|

| Compound 125a | 8.22 | >2000 |

| Compound 125b | 9.31 | >2000 |

These findings indicate the potential of this compound and its derivatives as safe anti-inflammatory agents .

3. Anticancer Activity

The anticancer properties of pyrazole-containing compounds have garnered attention due to their ability to induce apoptosis in cancer cells. Various studies reported that derivatives of this class exhibit cytotoxic effects against several cancer cell lines.

For example, one study reported that a related compound had an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent anticancer activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 | Compound X | 3.79 |

| A549 | Compound Y | 26 |

| HepG2 | Compound Z | 0.95 |

The mechanisms of action often involve the inhibition of key signaling pathways associated with tumor growth and survival, such as Aurora-A kinase inhibition, which was noted in several studies .

Case Study 1: Herbicidal Evaluation

In a systematic evaluation of herbicidal activity among pyrazolylpyrimidines, researchers synthesized multiple derivatives and assessed their efficacy against common weeds. The findings showed that specific structural modifications led to enhanced herbicidal potency, providing insights into developing more effective agricultural chemicals.

Case Study 2: Anticancer Screening

A comprehensive screening of various pyrazole derivatives against multiple cancer cell lines revealed promising candidates for further development. For instance, one derivative demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

特性

IUPAC Name |

N-(6-pyrazol-1-ylpyrimidin-4-yl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N7O/c20-12(11-13-3-1-4-14-11)18-9-7-10(16-8-15-9)19-6-2-5-17-19/h1-8H,(H,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMWEVXUFYEKGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。